

# An In-depth Technical Guide to 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

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## Compound of Interest

Compound Name: 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Cat. No.: B1360684

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and a plausible synthetic route for **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid**. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a detailed theoretical framework. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related long-chain aromatic keto acids.

## Molecular Structure and Properties

**8-(2,5-Dimethylphenyl)-8-oxooctanoic acid** is a keto-acid featuring a 2,5-dimethylphenyl group attached to an eight-carbon aliphatic chain. The molecule integrates a carboxylic acid function at one end and a ketone at the C8 position, adjacent to the aromatic ring.

## Chemical Structure

The chemical structure of **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid** is depicted below:

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Caption: 2D structure of **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid**.

## Physicochemical and Spectroscopic Data (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic properties of **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid**. These values are estimated based on its chemical structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C <sub>16</sub> H <sub>22</sub> O <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	262.34 g/mol <a href="#">[1]</a>
CAS Number	898788-01-7 <a href="#">[1]</a>
Appearance	White to off-white solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water

Table 2: Predicted Spectroscopic Data

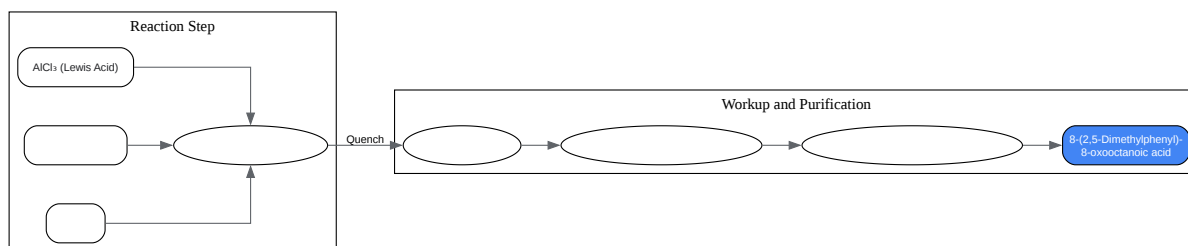
Technique	Predicted Chemical Shifts / Frequencies
$^1\text{H}$ NMR	Aromatic Protons: 7.0-7.5 ppm (m, 3H) Aliphatic Protons $\alpha$ to Ketone: ~2.9 ppm (t, 2H) Aliphatic Protons $\alpha$ to Carboxylic Acid: ~2.3 ppm (t, 2H) Methyl Protons (Aromatic): ~2.3-2.4 ppm (s, 6H) Other Aliphatic Protons: 1.2-1.8 ppm (m, 8H) Carboxylic Acid Proton: 10-12 ppm (br s, 1H)
$^{13}\text{C}$ NMR	Ketone Carbonyl: ~200 ppm Carboxylic Acid Carbonyl: ~175-180 ppm Aromatic Carbons: 125-140 ppm Aliphatic Carbons: 20-40 ppm Methyl Carbons (Aromatic): ~20 ppm
IR Spectroscopy	C=O Stretch (Ketone): ~1680 $\text{cm}^{-1}$ C=O Stretch (Carboxylic Acid): ~1710 $\text{cm}^{-1}$ O-H Stretch (Carboxylic Acid): 2500-3300 $\text{cm}^{-1}$ (broad) C-H Stretch (Aromatic): ~3000-3100 $\text{cm}^{-1}$ C-H Stretch (Aliphatic): ~2850-2960 $\text{cm}^{-1}$
Mass Spectrometry (EI)	Molecular Ion ( $\text{M}^+$ ): $m/z = 262$ Major Fragments: $m/z = 133$ (dimethylbenzoyl cation), $m/z = 119$ (loss of methyl from dimethylbenzoyl cation)

## Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid** is the Friedel-Crafts acylation of p-xylene with suberic anhydride (octanedioic anhydride) or a derivative of suberic acid.

## Synthetic Workflow

The proposed synthetic workflow involves a one-pot Friedel-Crafts acylation reaction followed by an aqueous workup to isolate the product.



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Caption: Proposed workflow for the synthesis of **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid**.

## Detailed Experimental Protocol

Materials:

- p-Xylene (reactant and solvent)
- Suberic anhydride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Deionized water
- Ice

#### Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is dried thoroughly.
- **Charging the Flask:** The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and an excess of p-xylene, which also serves as the solvent. The mixture is cooled in an ice bath to 0-5 °C.
- **Addition of Reactant:** Suberic anhydride (1 equivalent) dissolved in a minimal amount of p-xylene is added dropwise to the stirred suspension of aluminum chloride in p-xylene over a period of 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid**.

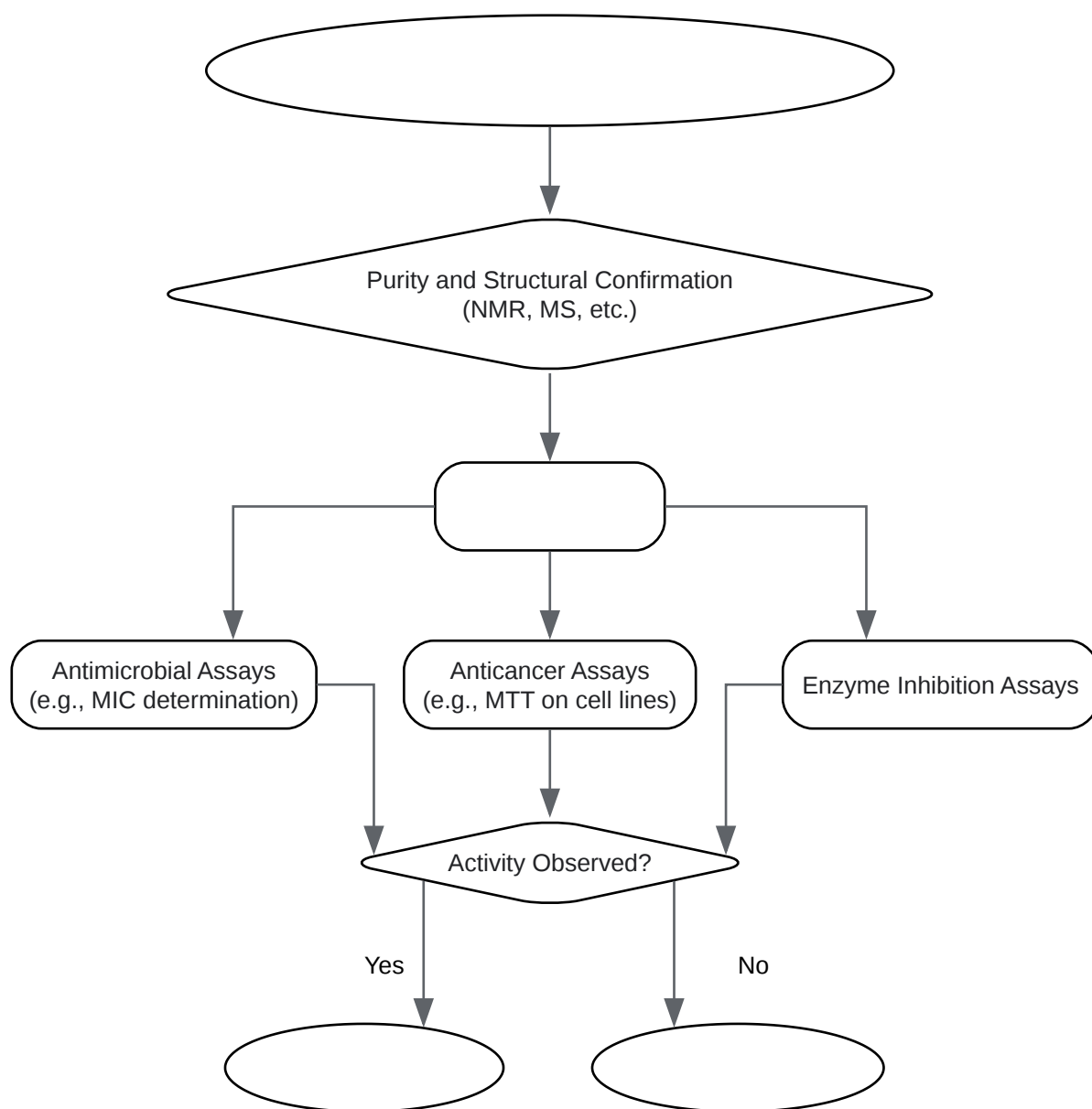
## Potential Biological Significance

While there is no direct biological data available for **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid**, the 2,5-dimethylphenyl moiety is a structural feature in some biologically active molecules. For instance, this scaffold is found in certain antimicrobial and insecticidal compounds[2][3]. The presence of a long-chain carboxylic acid could also impart surfactant-like

properties or facilitate interactions with biological membranes or lipophilic binding pockets of proteins.

## Logical Relationship for Preliminary Biological Screening

Given its structural features, a logical workflow for the initial biological evaluation of this compound could be as follows:



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Caption: Logical workflow for the preliminary biological screening of the title compound.

## Conclusion

This technical guide provides a theoretical yet comprehensive foundation for the study of **8-(2,5-Dimethylphenyl)-8-oxooctanoic acid**. While experimental data for this specific molecule is scarce, the proposed synthetic route via Friedel-Crafts acylation is well-established for analogous compounds. The predicted physicochemical and spectroscopic data herein offer a valuable reference for the characterization of this compound. Further research is warranted to synthesize, characterize, and explore the potential biological activities of this and related long-chain aromatic keto acids, which may hold promise in various fields of chemical and pharmaceutical research.

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## References

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